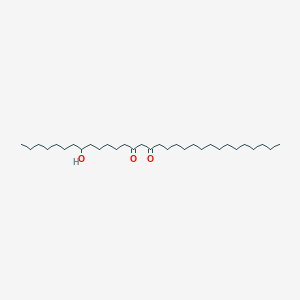
8-Hydroxyhentriacontane-14,16-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Hydroxyhentriacontane-14,16-dione is a long-chain β-diketone compound with the molecular formula C₃₁H₆₀O₃. It is primarily found in the cuticular waxes of certain plants, such as wheat and oats . This compound is characterized by its two ketone groups located at the 14th and 16th positions of the hentriacontane chain, along with a hydroxyl group at the 8th position .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxyhentriacontane-14,16-dione can be achieved through the Michael addition reaction. This involves the reaction of hentriacontane-14,16-dione, isolated from natural sources like wheat straw wax, with methyl acrylate or bio-derived dimethyl itaconate under microwave heating . The resulting Michael adducts can be used directly as esters or hydrolyzed to their acid forms.
Industrial Production Methods
Industrial production of this compound typically involves the extraction of hentriacontane-14,16-dione from plant waxes, followed by chemical modification to introduce the hydroxyl group at the 8th position. This process may involve selective oxidation or hydroxylation reactions under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
8-Hydroxyhentriacontane-14,16-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 8th position can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone groups at the 14th and 16th positions can be reduced to form secondary alcohols.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 8-ketohentriacontane-14,16-dione or 8-carboxyhentriacontane-14,16-dione.
Reduction: Formation of 8-hydroxyhentriacontane-14,16-diol.
Substitution: Formation of 8-alkoxyhentriacontane-14,16-dione or 8-acetoxyhentriacontane-14,16-dione.
Scientific Research Applications
8-Hydroxyhentriacontane-14,16-dione has several scientific research applications:
Chemistry: Used as a model compound for studying β-diketone chemistry and its reactivity.
Mechanism of Action
The mechanism of action of 8-Hydroxyhentriacontane-14,16-dione involves its interaction with various molecular targets and pathways:
Molecular Targets: The hydroxyl and ketone groups can form hydrogen bonds and coordinate with metal ions, making it an effective chelating agent.
Pathways Involved: In plants, it is involved in the biosynthesis of cuticular waxes, which protect against water loss, UV radiation, and pathogen attacks.
Comparison with Similar Compounds
8-Hydroxyhentriacontane-14,16-dione can be compared with other similar compounds, such as:
Hentriacontane-14,16-dione: Lacks the hydroxyl group at the 8th position, making it less reactive in certain chemical reactions.
5-, 6-, and 7-Hydroxyhentriacontane-14,16-diones: These compounds have hydroxyl groups at different positions, affecting their chemical properties and reactivity.
The uniqueness of this compound lies in its specific hydroxylation pattern, which imparts distinct chemical and biological properties .
Properties
CAS No. |
10368-07-7 |
|---|---|
Molecular Formula |
C31H60O3 |
Molecular Weight |
480.8 g/mol |
IUPAC Name |
8-hydroxyhentriacontane-14,16-dione |
InChI |
InChI=1S/C31H60O3/c1-3-5-7-9-10-11-12-13-14-15-16-18-21-26-30(33)28-31(34)27-23-19-22-25-29(32)24-20-17-8-6-4-2/h29,32H,3-28H2,1-2H3 |
InChI Key |
RQAJGXOXTHUITK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)CC(=O)CCCCCC(CCCCCCC)O |
melting_point |
69.5 - 70.5 °C |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















